Methyl 8-Methoxy-1,4-dioxaspiro[4.5]decane-8-carboxylate
Description
Systematic Nomenclature and IUPAC Conventions
The IUPAC name methyl 8-methoxy-1,4-dioxaspiro[4.5]decane-8-carboxylate adheres to the nomenclature rules for spiro compounds established by Adolf von Baeyer and later formalized by IUPAC. The prefix spiro denotes the junction of two rings (a dioxolane and a cyclohexane) at a single carbon atom (C8). The numbering begins at the oxygen atom of the dioxolane ring (O1), proceeds through the smaller ring, and continues into the larger cyclohexane ring, with the spiro atom (C8) serving as the bridge.
The methoxy (-OCH₃) and methyl ester (-COOCH₃) substituents at position 8 are prioritized according to suffix rules, with the ester group taking precedence. This results in the systematic name reflecting both the spirocyclic core and the functional groups. Alternative synonyms include MFCD32632824 and SCHEMBL3198604, though these lack the descriptive precision of the IUPAC designation.
Molecular Geometry and Spirocyclic Architecture
The molecular formula C₁₁H₁₈O₅ (MW: 230.26 g/mol) comprises a 1,4-dioxaspiro[4.5]decane core, where a dioxolane ring (five-membered, O1–C2–C3–O4–C5) is fused to a cyclohexane ring (C5–C10) via the spiro carbon (C8). X-ray crystallography of analogous spiro compounds reveals that the dioxolane ring typically adopts a twist conformation, with puckering parameters Q(2) = 0.3523 Å and φ(2) = 233.8°, while the cyclohexane ring assumes a chair conformation.
Key bond angles and lengths include:
- C8–O (methoxy): 1.43 Å
- C8–C (ester): 1.52 Å
- O–C–O (dioxolane): 108.5°
The methoxy and ester groups at C8 introduce steric hindrance, stabilizing the spiro junction through van der Waals interactions. Density functional theory (DFT) calculations suggest a slight distortion in the cyclohexane chair due to the equatorial orientation of the substituents.
Crystallographic Analysis and Stereochemical Configuration
Although a crystal structure of this compound has not been published, studies of closely related compounds, such as (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol, provide insights. In these analogs:
- The dioxolane ring exhibits a twist conformation, with deviations of −0.297 Å (C2) and +0.288 Å (C3) from the mean plane.
- Intramolecular hydrogen bonds (e.g., O–H···O) stabilize axial substituents, forming S(6) graph-set motifs.
- Intermolecular hydrogen bonds (O–H···O) create zigzag chains along the c-axis, as seen in C(5) motifs.
For the title compound, the absence of hydroxyl groups precludes similar hydrogen bonding. However, the methoxy and ester groups likely engage in weak C–H···O interactions, influencing crystal packing and melting behavior.
Comparative Analysis with Related Spiroacetal Derivatives
This compound belongs to a broader class of spiroacetals with diverse substituents. A comparison with three derivatives illustrates structural and functional variations:
The methoxy derivative distinguishes itself through:
- Enhanced Solubility: The polar methoxy group improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to purely hydrocarbon analogs.
- Stereoelectronic Effects: Electron donation from the methoxy group alters the electrophilicity of the ester carbonyl, impacting reactivity in nucleophilic acyl substitutions.
- Conformational Rigidity: The spiro architecture restricts rotation about C8, reducing entropy penalties in binding interactions relative to non-spiro esters.
Properties
IUPAC Name |
methyl 8-methoxy-1,4-dioxaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O5/c1-13-9(12)10(14-2)3-5-11(6-4-10)15-7-8-16-11/h3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRINZISIIAKCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC2(CC1)OCCO2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ketalization and Esterification of Cyclohexanone Derivatives
A common strategy for synthesizing 1,4-dioxaspiro[4.5]decane carboxylates involves ketalization of cyclohexanone precursors followed by esterification. For example, ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate (CAS 24730-88-9) is prepared via acid-catalyzed ketalization of ethyl 1-methyl-4-oxocyclohexanecarboxylate with ethylene glycol. This method achieves yields up to 85% under optimized conditions (e.g., using ceric ammonium nitrate (CAN) in acetonitrile/water at 70°C).
Key Reaction Parameters:
-
Catalyst : CAN (0.1–0.2 equiv) enhances regioselectivity by stabilizing transition states during ketal formation.
-
Solvent System : Biphasic acetonitrile/water mixtures improve solubility of polar intermediates while facilitating catalyst recovery.
-
Temperature : Elevated temperatures (70°C) accelerate ring-closing kinetics without compromising product stability.
Mechanistic Insights:
Ketalization proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of ethylene glycol to form the spirocyclic framework. Subsequent esterification with methyl or ethyl chloroformate introduces the carboxylate group.
Deprotection and Functional Group Interconversion
The methoxy group at C8 in the target compound may be introduced via nucleophilic substitution or oxidation-reduction sequences. For instance, methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate (CAS 52506-21-5) is synthesized by treating 1,4-dioxaspiro[4.5]decan-8-one with dimethyl carbonate under basic conditions (93% yield with NaH in refluxing THF). This suggests that analogous strategies could install a methoxy group at C8 via alkoxylation of a keto intermediate.
Example Protocol:
-
Formation of Keto Intermediate : Oxidize a C8-methyl group to a ketone using CAN or CrO3.
-
Alkoxylation : Treat the ketone with methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaH) to introduce the methoxy group.
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Esterification : React the resulting alcohol with methyl chloroformate or acetic anhydride to form the carboxylate.
Optimization of Reaction Conditions
Acid-Catalyzed Hydrolysis of Spiroketals
Hydrolysis of the 1,4-dioxolane ring is a critical step for functionalizing the spirocyclic core. For ethyl 1-methyl-4-oxocyclohexanecarboxylate , HCl in acetone/water (20°C, 48 h) achieves 74% yield by cleaving the ketal while preserving the ester group. Similar conditions could be adapted to retain a methoxy group during hydrolysis.
Comparative Data:
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| HCl | Acetone/H2O | 20 | 48 | 74 |
| H2SO4 | Acetone | 20 | 14 | 67 |
| CAN | MeCN/H2O | 70 | 2 | 85 |
Table 1: Yield comparison for spiroketal hydrolysis/oxidation.
Role of Protecting Groups
The methoxy group’s stability under acidic or basic conditions dictates the sequence of synthetic steps. For example, methyl ethers are generally resistant to hydrolysis, allowing their early introduction before ketalization. Conversely, ester groups may require protection during oxidative steps to prevent transesterification .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-Methoxy-1,4-dioxaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester functional group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate, while reduction of the ester group may produce methyl 8-methoxy-1,4-dioxaspiro[4.5]decane-8-methanol .
Scientific Research Applications
Methyl 8-Methoxy-1,4-dioxaspiro[4.5]decane-8-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.
Mechanism of Action
The mechanism by which Methyl 8-Methoxy-1,4-dioxaspiro[4.5]decane-8-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Key Properties :
- CAS Number : 87787-08-4 (methyl ester variant with methyl substituent; the methoxy variant’s CAS is inferred from synthesis protocols) .
- Molecular Weight : 214.26–230.27 g/mol (varies with substituents) .
- Synthesis : Produced via NaH/CH₃I-mediated methylation of 1,4-dioxaspiro[4.5]decan-8-ol, yielding 8-methoxy-1,4-dioxaspiro[4.5]decane, followed by esterification .
Comparison with Structural Analogs
Ethyl 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
Methyl 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
Ethyl 8-Ethoxy-1,4-dioxaspiro[4.5]decane-8-carboxylate
- Synthesis : Derived from ethyl 8-ethoxy derivatives via HCl-mediated hydrolysis of the spirocyclic ketal, yielding 1-ethoxy-4-oxocyclohexane-1-carboxylate .
- Key Differences :
Data Tables
Table 2: Physicochemical Properties
Research Findings
- Reactivity: The methoxy group in Methyl 8-Methoxy-1,4-dioxaspiro[4.5]decane-8-carboxylate facilitates acid-catalyzed ketal hydrolysis to yield 4-methoxycyclohexanone, a precursor for bioactive molecules .
- Stereoelectronic Effects : Ethyl esters (e.g., Ethyl 8-Methyl variant) exhibit slower hydrolysis rates than methyl esters due to increased steric bulk .
- Applications : Methyl 8-Methyl variants are prioritized in hapten design due to their balance of hydrophobicity and stability .
Biological Activity
Methyl 8-Methoxy-1,4-dioxaspiro[4.5]decane-8-carboxylate (CAS Number: 2097133-36-1) is a synthetic compound characterized by its unique spirocyclic structure, which contributes to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . It features a dioxaspiro structure which is significant in the context of medicinal chemistry due to its ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 218.26 g/mol |
| Purity | ≥98% |
| Physical Form | Colorless to light yellow liquid |
| Storage Conditions | Room temperature |
Anticancer Activity
Research into related compounds has shown promising anticancer activities. For instance, spirocyclic compounds have been noted for their ability to inhibit tumor growth in vitro and in vivo models. A notable study demonstrated that a similar compound could induce apoptosis in cancer cells through the activation of caspase pathways . Although direct evidence for this compound is lacking, the presence of methoxy and dioxaspiro groups may enhance its interaction with cellular targets involved in cancer progression.
Neuroprotective Effects
Some derivatives of dioxaspiro compounds have shown neuroprotective effects in animal models of neurodegenerative diseases. These effects are often attributed to their ability to modulate oxidative stress and inflammation . The potential for this compound to exert similar effects warrants further investigation.
The mechanisms through which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Many spirocyclic compounds act as enzyme inhibitors, potentially affecting metabolic pathways relevant to disease states.
- Receptor Modulation : Interaction with neurotransmitter receptors could explain neuroprotective benefits.
- Antioxidant Activity : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals.
Case Studies and Research Findings
While specific case studies on this compound are sparse, the following findings from related research highlight the potential implications:
- Antibacterial Efficacy : A study demonstrated that spirocyclic derivatives inhibited bacterial growth by disrupting cell wall synthesis .
- Apoptosis Induction : Research showed that similar compounds activated apoptotic pathways in cancer cells through mitochondrial dysfunction .
- Neuroprotection : Animal studies indicated that certain dioxaspiro compounds reduced neuroinflammation and oxidative stress markers .
Q & A
Basic: What are the optimized synthetic routes for Methyl 8-Methoxy-1,4-dioxaspiro[4.5]decane-8-carboxylate?
Methodological Answer:
The synthesis involves three critical steps:
Reduction of a spirocyclic ketone : Start with 1,4-dioxaspiro[4.5]decan-8-one (CAS 290 in ). Reduce it using NaBH₄ in methanol to yield the corresponding alcohol.
Methylation : Treat the alcohol with NaH and methyl iodide (CH₃I) in THF to introduce the methoxy group at position 3.
Esterification : Introduce the methyl carboxylate group via a nucleophilic acyl substitution. For example, react the intermediate with methyl chloroformate in the presence of a base like triethylamine.
Key challenges include controlling stereochemistry during methylation and ensuring high purity during column chromatography. provides a validated protocol for analogous spirocyclic ethers, though esterification steps may require optimization for yield .
Basic: How is the compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR Spectroscopy : Analyze - and -NMR to confirm the spirocyclic structure, methoxy (-OCH₃), and ester (-COOCH₃) groups. Compare chemical shifts with Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (δ ~1.3 ppm for ester methyl in ) .
- Mass Spectrometry : Use HRMS to verify molecular weight (calculated for C₁₁H₁₈O₅: 230.1154).
- X-ray Crystallography : Employ SHELXL ( ) for crystal structure refinement. Prepare single crystals via slow evaporation in a non-polar solvent (e.g., hexane/ethyl acetate). Refinement parameters (R-factor, displacement ellipsoids) should align with SHELXL’s standards .
Advanced: How can contradictions in reported reaction yields for spirocyclic ether derivatives be resolved?
Methodological Answer:
Contradictions often arise from:
- Reaction Conditions : Varying temperatures or solvent polarities (e.g., THF vs. DMF in vs. 10) affect steric hindrance in spiro systems.
- Catalyst Loadings : Compare NaH (2.5 eq. in ) with alternative bases like K₂CO₃.
- Purification Methods : Column chromatography vs. recrystallization (e.g., uses diethyl ether for oxalate salt precipitation).
Systematic DOE (Design of Experiments) studies are recommended, tracking variables like equivalents of CH₃I and reaction time. Cross-referencing with analogous protocols (e.g., ’s 61.3 mmol yield) provides benchmarks .
Advanced: What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to model transition states for methoxy group substitution. Focus on the spirocyclic ring’s strain energy (evident in similar compounds in ).
- MD Simulations : Analyze solvent effects (e.g., THF’s coordination in ) on reaction kinetics.
- SAR Studies : Compare with σ receptor ligands ( ) to predict steric/electronic effects of substituents. For example, bulky groups at position 8 may hinder nucleophilic attack .
Advanced: How is the crystal structure refined using SHELXL, and what challenges arise with spirocyclic compounds?
Methodological Answer:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data.
- Refinement in SHELXL : Apply constraints for disordered methoxy/ester groups. The spirocyclic oxygen’s anisotropic displacement parameters require careful modeling (see for SHELX workflow).
- Challenges : Pseudosymmetry in the dioxaspiro ring may lead to twinning. Use TWINLAW in SHELXL to resolve overlapping reflections. Reference for post-2008 SHELXL features, such as hydrogen-bond restraints .
Basic: What are the stability and handling protocols for this compound under laboratory conditions?
Methodological Answer:
- Stability : Store at 2–8°C in inert atmosphere (Ar/N₂). The ester group is prone to hydrolysis; avoid aqueous buffers unless stabilized (e.g., pH 7.0).
- Handling : Use PPE (nitrile gloves, goggles) per OSHA guidelines (). For spills, neutralize with sodium bicarbonate and adsorb with vermiculite.
- Degradation Studies : Monitor via HPLC (C18 column, acetonitrile/water mobile phase) to detect hydrolysis byproducts like 8-methoxy-1,4-dioxaspiro[4.5]decane-8-carboxylic acid .
Advanced: How can structure-activity relationship (SAR) studies guide modifications for biological activity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
